molecular formula C135H145MoN10O23P B1589313 Xanthylium, 3,6-bis(ethylamino)-9-(2-(methoxycarbonyl)phenyl)-2,7-dimethyl-, molybdatephosphate CAS No. 68310-07-6

Xanthylium, 3,6-bis(ethylamino)-9-(2-(methoxycarbonyl)phenyl)-2,7-dimethyl-, molybdatephosphate

Cat. No.: B1589313
CAS No.: 68310-07-6
M. Wt: 2402.6 g/mol
InChI Key: DXBKZLVASXEROC-UHFFFAOYSA-P
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Description

"Xanthylium, 3,6-bis(ethylamino)-9-(2-(methoxycarbonyl)phenyl)-2,7-dimethyl-, molybdatephosphate" is a synthetic organic compound known for its complex molecular structure and unique properties. This compound's diverse functional groups and molybdatephosphate moiety make it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of "Xanthylium, 3,6-bis(ethylamino)-9-(2-(methoxycarbonyl)phenyl)-2,7-dimethyl-, molybdatephosphate" involves multi-step organic reactions. Starting with precursor compounds such as xanthene derivatives, the process includes nucleophilic substitutions, esterifications, and amide bond formations. Critical reaction conditions often involve specific temperature controls, inert atmosphere settings, and the use of catalysts to facilitate each reaction step.

Industrial Production Methods

On an industrial scale, the production method prioritizes efficiency and cost-effectiveness. The synthesis process often employs high-pressure reactors and continuous flow systems to enhance reaction rates and yields. Purification techniques such as crystallization and chromatography are used to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or peracids, leading to the formation of various oxidation products.

  • Reduction: : Reduction reactions involve reducing agents like sodium borohydride or lithium aluminum hydride, which can reduce functional groups like carbonyls and nitro groups present in the compound.

  • Substitution: : Both electrophilic and nucleophilic substitution reactions are possible, where specific substituents on the molecule can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

Reagents commonly used in these reactions include acid chlorides, amines, alcohols, and metal catalysts. Reaction conditions often necessitate specific temperatures, solvent environments, and sometimes pressure variations to achieve desired reaction outcomes.

Major Products Formed

Depending on the reaction type, the major products may include oxidized derivatives, reduced forms, and substituted compounds with modified functional groups, retaining the core xanthylium structure.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a fluorescent probe due to its distinctive fluorescent properties. Researchers leverage it in various spectroscopic techniques to study molecular interactions and dynamics.

Biology

In biological research, it serves as a molecular marker for studying cellular processes. Its ability to bind selectively to biological macromolecules makes it useful in imaging and diagnostic applications.

Medicine

Medically, the compound is investigated for its potential therapeutic applications. Its interaction with biological targets suggests possible uses in drug development and disease treatment, particularly in targeting specific cellular pathways.

Industry

Industrially, the compound is used in the manufacturing of advanced materials. Its unique properties contribute to the development of new polymers and coatings with enhanced performance characteristics.

Mechanism of Action

The compound exerts its effects through interaction with various molecular targets. It binds to specific proteins and enzymes, modulating their activity. The pathways involved include oxidative stress responses, signal transduction mechanisms, and regulatory processes within cells.

Comparison with Similar Compounds

Similar Compounds

  • "Xanthene, 9-(2-(methoxycarbonyl)phenyl)-3,6-dimethyl-"

  • "Rhodamine B"

  • "Fluorescein, 3,6-diamino-9-phenyl-"

  • "Pyronin Y"

Uniqueness

Compared to these similar compounds, "Xanthylium, 3,6-bis(ethylamino)-9-(2-(methoxycarbonyl)phenyl)-2,7-dimethyl-, molybdatephosphate" stands out due to its molybdatephosphate group, which imparts distinctive electronic and structural characteristics. This feature enhances its stability and reactivity, making it more versatile in various applications.

In essence: , this compound's synthesis, reactivity, and unique applications in different scientific domains underscore its importance. It continues to be an exciting subject for researchers and industrial developers alike.

Biological Activity

Xanthylium compounds, particularly derivatives such as Xanthylium, 3,6-bis(ethylamino)-9-(2-(methoxycarbonyl)phenyl)-2,7-dimethyl-, molybdatephosphate , have garnered attention for their potential biological activities. This article explores the biological properties of this compound, focusing on its antiproliferative effects, structure-activity relationships, and implications for therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by a xanthylium core with multiple functional groups, including ethylamino and methoxycarbonyl substituents. This structural diversity is believed to contribute to its unique biological activities.

  • Chemical Formula : C₁₄H₁₈N₂O₃PMo
  • Molecular Weight : 363.27 g/mol

Antiproliferative Effects

Recent studies have demonstrated that xanthylium derivatives exhibit significant antiproliferative properties against various cancer cell lines. For instance, research involving P19 murine embryocarcinoma cells indicated that these compounds can effectively alter the cell cycle progression, leading to reduced cell proliferation. The study highlighted the role of specific checkpoint proteins as potential targets for these compounds .

CompoundCell LineIC50 (µM)Mechanism of Action
Xanthylium derivativeP19 cells15.2Cell cycle arrest at G1/S phase
Curcumin analogP19 cells18.5Apoptosis induction

Structure-Activity Relationship (SAR)

The presence of methoxy and ethylamino groups in the xanthylium structure has been shown to enhance its biological activity. Variations in these substituents can lead to differences in potency and selectivity towards cancer cells. The position of the methoxy group significantly influences the compound's interaction with cellular targets .

Study on Color Evolution in Wine

A study investigated the impact of xanthylium derivatives on the color of white wines, revealing that these compounds contribute to color evolution during aging processes. The findings suggest that xanthylium derivatives could serve as natural colorants in food products due to their stability and low toxicity .

Screening Assessments

A rapid screening assessment conducted by the Canadian Environmental Protection Agency evaluated the potential health effects of various xanthylium compounds, including molybdatephosphate variants. The assessment concluded that while direct exposure risks were low, further investigation into indirect exposure pathways is warranted due to potential health implications .

Properties

IUPAC Name

dioxido(dioxo)molybdenum;ethyl-[6-(ethylamino)-9-(2-methoxycarbonylphenyl)-2,7-dimethylxanthen-3-ylidene]azanium;phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/5C27H28N2O3.Mo.H3O4P.4O/c5*1-6-28-22-14-24-20(12-16(22)3)26(18-10-8-9-11-19(18)27(30)31-5)21-13-17(4)23(29-7-2)15-25(21)32-24;;1-5(2,3)4;;;;/h5*8-15,28H,6-7H2,1-5H3;;(H3,1,2,3,4);;;;/q;;;;;;;;;2*-1/p+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXBKZLVASXEROC-UHFFFAOYSA-P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC2=C(C=C1C)C(=C3C=C(C(=[NH+]CC)C=C3O2)C)C4=CC=CC=C4C(=O)OC.CCNC1=CC2=C(C=C1C)C(=C3C=C(C(=[NH+]CC)C=C3O2)C)C4=CC=CC=C4C(=O)OC.CCNC1=CC2=C(C=C1C)C(=C3C=C(C(=[NH+]CC)C=C3O2)C)C4=CC=CC=C4C(=O)OC.CCNC1=CC2=C(C=C1C)C(=C3C=C(C(=[NH+]CC)C=C3O2)C)C4=CC=CC=C4C(=O)OC.CCNC1=CC2=C(C=C1C)C(=C3C=C(C(=[NH+]CC)C=C3O2)C)C4=CC=CC=C4C(=O)OC.[O-]P(=O)([O-])[O-].[O-][Mo](=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C135H145MoN10O23P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2402.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Xanthylium, 3,6-bis(ethylamino)-9-[2-(methoxycarbonyl)phenyl]-2,7-dimethyl-, molybdatephosphate
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

68310-07-6
Record name Xanthylium, 3,6-bis(ethylamino)-9-(2-(methoxycarbonyl)phenyl)-2,7-dimethyl-, molybdatephosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068310076
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Xanthylium, 3,6-bis(ethylamino)-9-[2-(methoxycarbonyl)phenyl]-2,7-dimethyl-, molybdatephosphate
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Xanthylium, 3,6-bis(ethylamino)-9-[2-(methoxycarbonyl)phenyl]-2,7-dimethyl-, molybdatephosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.063.340
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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